molecular formula C15H18N2O2 B12555895 (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one

(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one

Cat. No.: B12555895
M. Wt: 258.32 g/mol
InChI Key: XERQIWZDSBXYBP-AWEZNQCLSA-N
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Description

(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a benzoyl group, a tert-butyl group, and a dihydropyrimidine ring

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

(2S)-3-benzoyl-2-tert-butyl-1,2-dihydropyrimidin-6-one

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)14-16-12(18)9-10-17(14)13(19)11-7-5-4-6-8-11/h4-10,14H,1-3H3,(H,16,18)/t14-/m0/s1

InChI Key

XERQIWZDSBXYBP-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[C@H]1NC(=O)C=CN1C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1NC(=O)C=CN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one typically involves the reaction of benzoyl chloride with tert-butylamine and a suitable dihydropyrimidine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound, reducing the reaction time and improving the overall yield. The use of flow microreactors also enhances the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of dihydropyrimidine derivatives, including (2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one, in targeting cancer stem cells. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .

Antimicrobial Properties

Research indicates that derivatives of dihydropyrimidines exhibit antimicrobial activity against a range of pathogens. The structural features of (2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one contribute to its efficacy against bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent .

Synthesis of Dihydropyrimidines

The compound can be synthesized through various methods, including one-pot reactions involving urea, aldehydes, and β-keto esters. This method not only simplifies the synthesis process but also enhances yield and purity. The use of heteropolyacids as catalysts has been particularly effective in facilitating these reactions under mild conditions .

Catalytic Applications

(2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one has been explored as a catalyst in organic reactions due to its ability to stabilize transition states and enhance reaction rates. Its application in the Biginelli reaction has been noted for producing high yields of 3,4-dihydropyrimidinones, showcasing its utility in synthetic organic chemistry .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that dihydropyrimidine derivatives inhibit cell proliferation in breast cancer models with IC50 values indicating significant potency .
Study BAntimicrobial EfficacyShowed that (2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study CSynthetic MethodologyDeveloped a one-pot synthesis method yielding 80%-90% for various substituted dihydropyrimidines using (2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one as a key intermediate .

Mechanism of Action

The mechanism of action of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one include other dihydropyrimidines with different substituents, such as:

  • (2S)-1-Benzoyl-2-methyl-1,2-dihydropyrimidine-4(3H)-one
  • (2S)-1-Benzoyl-2-ethyl-1,2-dihydropyrimidine-4(3H)-one

Uniqueness

The presence of the tert-butyl group, in particular, may enhance the compound’s stability and reactivity compared to its analogs .

Biological Activity

(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one can be represented as follows:

  • Molecular Formula : C14H17N2O2
  • CAS Number : 885693-20-9

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.
  • Anticancer Properties :
    • Studies have indicated that (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has been particularly noted for its activity against breast and colon cancer cell lines.
  • Anti-inflammatory Effects :
    • The compound appears to reduce inflammation markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Studies

Several studies have explored the biological activity of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy :
    • In a comparative study, (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both pathogens .
  • Anti-inflammatory Mechanism :
    • Research highlighted its potential in reducing inflammation in animal models of arthritis. The compound significantly decreased levels of TNF-alpha and IL-6 when administered to rats with induced inflammation .

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